Perindoprilat Lactam A

Vue d'ensemble

Description

Perindoprilat Lactam A is a chemical compound that serves as an active metabolite of Perindopril, a medication used to treat hypertension and heart failure. It is known for its role as an angiotensin-converting enzyme (ACE) inhibitor, which helps in regulating blood pressure by preventing the conversion of angiotensin I to angiotensin II .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Perindoprilat Lactam A involves multiple steps, starting from the precursor Perindopril. The process typically includes hydrolysis and cyclization reactions under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to ensure purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the final product meets regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions

Perindoprilat Lactam A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another

Activité Biologique

Perindoprilat Lactam A is a derivative of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension and heart failure. Understanding the biological activity of this compound involves exploring its pharmacodynamics, mechanisms of action, and clinical implications.

This compound functions as an ACE inhibitor, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

- Decreased Blood Pressure : Lower levels of angiotensin II result in vasodilation and reduced blood pressure.

- Increased Plasma Renin Activity : The inhibition of angiotensin II removes its feedback inhibition on renin release, leading to increased plasma renin levels .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption with peak plasma concentrations occurring approximately one hour after oral administration. Bioavailability ranges from 65-75% for Perindopril, while Perindoprilat has about 20% bioavailability .

- Protein Binding : Approximately 10-20% of Perindoprilat is bound to plasma proteins .

- Metabolism : Perindopril is hydrolyzed to its active form, Perindoprilat, which can further undergo cyclization to form lactams, including this compound. This metabolic pathway is significant as it may affect the drug's efficacy and safety profile .

Clinical Efficacy

Research indicates that Perindopril and its derivatives have demonstrated significant hypotensive effects in various populations:

- Hypertension Management : In a study involving patients with essential hypertension, Perindopril was shown to effectively reduce systolic and diastolic blood pressure compared to placebo .

- Heart Failure : In patients with heart failure, ACE inhibitors like Perindopril have been associated with improved survival rates and reduced hospitalizations due to heart failure exacerbations .

Adverse Effects

While effective, the use of ACE inhibitors, including those derived from Perindopril, can lead to several adverse effects:

- Angioedema : A rare but serious side effect associated with ACE inhibitors is angioedema, which can occur due to increased bradykinin levels resulting from ACE inhibition. The incidence is about 0.1-0.2% .

- Renal Dysfunction : Monitoring renal function is critical as ACE inhibitors can lead to acute kidney injury in susceptible individuals .

Comparative Efficacy Table

| Compound | Mechanism of Action | Bioavailability | Common Uses | Notable Side Effects |

|---|---|---|---|---|

| Perindopril | ACE Inhibition | 65-75% | Hypertension, Heart Failure | Angioedema, Renal Dysfunction |

| Perindoprilat | Active Metabolite | ~20% | Hypertension | Cough, Hyperkalemia |

| This compound | Cyclization Product | Not well defined | Potentially similar to above | Unknown |

Propriétés

IUPAC Name |

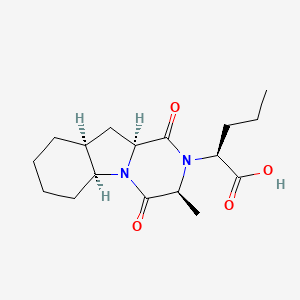

(2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVXUKWRYVJUFG-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156275 | |

| Record name | Perindoprilat lactam A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129970-99-6 | |

| Record name | Perindoprilat lactam A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindoprilat lactam A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRILAT LACTAM A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3136GP4Z5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.